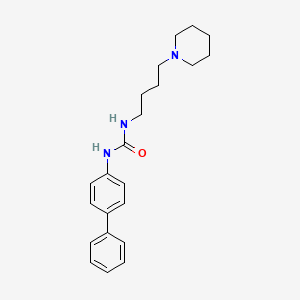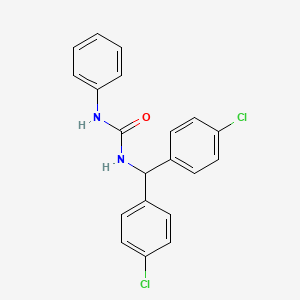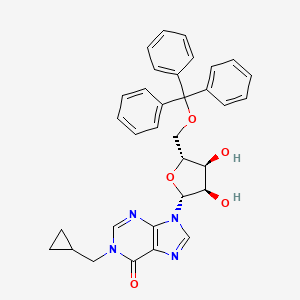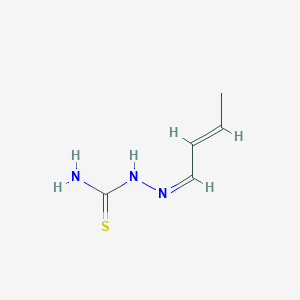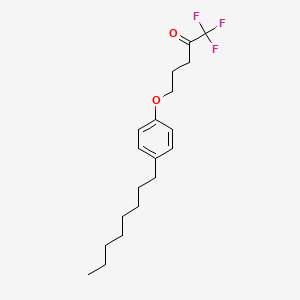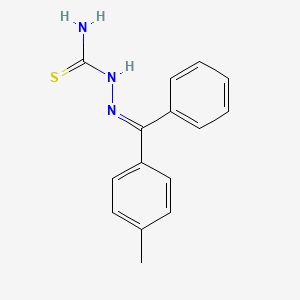
1-(Phenyl(p-tolyl)methylene)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenyl(p-tolyl)methylene)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide typically involves the reaction of p-tolyl isothiocyanate with phenylhydrazine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(phenyl(p-tolyl)methylene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazides.
Applications De Recherche Scientifique
1-(phenyl(p-tolyl)methylene)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methylphenyl)-3-phenylthiourea: Similar structure but lacks the thiosemicarbazide moiety.
1-(phenyl(p-tolyl)methylene)hydrazine: Similar structure but lacks the sulfur atom.
Uniqueness
1-(phenyl(p-tolyl)methylene)thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H15N3S |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
[(E)-[(4-methylphenyl)-phenylmethylidene]amino]thiourea |
InChI |
InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)14(17-18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,18,19)/b17-14+ |
Clé InChI |
DZOZYORQEZEOCT-SAPNQHFASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



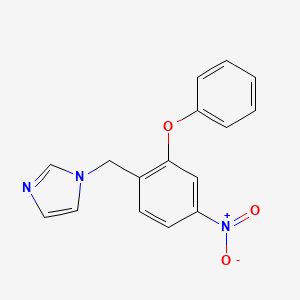
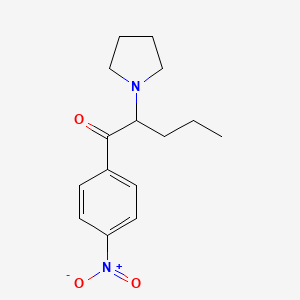
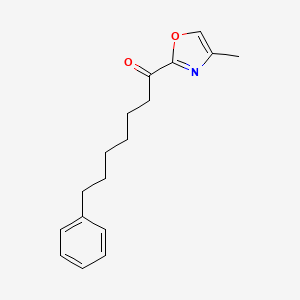

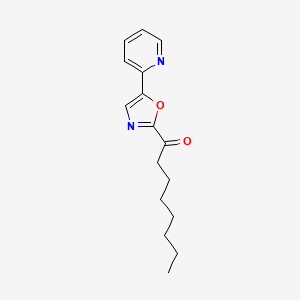
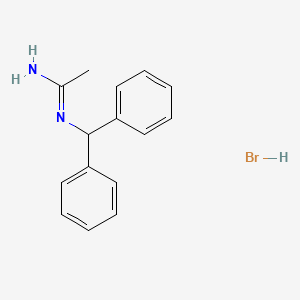
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)

